N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}isoquinoline-1-carboxamide
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Overview
Description
N-{8-cyano-1,4-dioxaspiro[45]decan-8-yl}isoquinoline-1-carboxamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}isoquinoline-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-8-one, which is then reacted with isoquinoline-1-carboxamide under specific conditions to introduce the cyano group at the 8-position .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}isoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted isoquinolines .
Scientific Research Applications
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}isoquinoline-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}isoquinoline-1-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]decan-8-ol
- 1,4-Dioxaspiro[4.5]decan-8-one
- 8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol
Uniqueness
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}isoquinoline-1-carboxamide is unique due to its combination of a spirocyclic structure with an isoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c20-13-18(6-8-19(9-7-18)24-11-12-25-19)22-17(23)16-15-4-2-1-3-14(15)5-10-21-16/h1-5,10H,6-9,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCDXESFNNWBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C#N)NC(=O)C3=NC=CC4=CC=CC=C43)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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